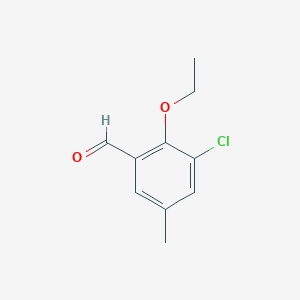

3-Chloro-2-ethoxy-5-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-ethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITQISYXOQVJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of the 3 Chloro 2 Ethoxy 5 Methylbenzaldehyde Framework

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is the most prominent site for chemical transformations in 3-Chloro-2-ethoxy-5-methylbenzaldehyde. Its carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, while the aldehyde itself can undergo oxidation, reduction, and condensation reactions.

Nucleophilic addition is a characteristic reaction of aldehydes. The carbonyl carbon of this compound serves as an electrophile, reacting with a diverse range of nucleophiles. The electron-donating nature of the ortho-ethoxy and para-methyl groups slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). Conversely, the electron-withdrawing chloro group at the meta position partially counteracts this effect.

Common nucleophilic addition reactions include the formation of cyanohydrins and the addition of organometallic reagents. For instance, reaction with hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin, a versatile intermediate in organic synthesis. youtube.com The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. youtube.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the aldehyde to form secondary alcohols after an aqueous workup. The choice of the R group in the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Cyanide | HCN or NaCN/H⁺ | Cyanohydrin |

| Grignard Reagent | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Organolithium | R-Li, then H₃O⁺ | Secondary Alcohol |

| Hydride | NaBH₄, then H₃O⁺ | Primary Alcohol |

The aldehyde group is readily oxidized to the corresponding carboxylic acid, 3-Chloro-2-ethoxy-5-methylbenzoic acid. This transformation can be achieved using a variety of common oxidizing agents. Benzaldehyde and its substituted derivatives can be oxidized to the corresponding benzoic acids with high yields. researchgate.net Strong oxidants such as potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions, and chromic acid (H₂CrO₄), generated in situ from sodium or potassium dichromate and sulfuric acid, are effective for this purpose. quora.com Phase transfer catalysis has been successfully employed for the oxidation of substituted benzaldehydes by permanganate, allowing the reaction to proceed smoothly in non-polar solvents with yields often exceeding 90%. researchgate.net The reaction is highly selective, with no significant side products typically observed. researchgate.net Benzaldehyde itself is known to undergo autoxidation to benzoic acid upon exposure to air, a common impurity found in laboratory samples. quora.com

Table 2: Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | 3-Chloro-2-ethoxy-5-methylbenzoic acid |

| Chromic Acid (H₂CrO₄) | H₂SO₄, K₂Cr₂O₇ | 3-Chloro-2-ethoxy-5-methylbenzoic acid |

| Pyridinium Bromochromate (PBC) | Dimethyl sulfoxide (DMSO) | 3-Chloro-2-ethoxy-5-methylbenzoic acid researchgate.net |

| Air (Autoxidation) | Prolonged exposure to air | 3-Chloro-2-ethoxy-5-methylbenzoic acid quora.com |

Reductive amination provides a powerful method for the synthesis of amines from aldehydes. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine by reacting this compound with a primary or secondary amine, respectively. The intermediate imine is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This method is highly versatile and avoids the issue of multiple alkylations that can occur in direct alkylation of amines. masterorganicchemistry.com

A wide range of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). masterorganicchemistry.commdpi.com Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com The use of reusable catalysts based on earth-abundant metals, such as iron, has also been developed for the reductive amination of aldehydes with ammonia to produce primary amines. d-nb.info

Table 3: Catalytic Reductive Amination Examples

| Amine | Reducing Agent/Catalyst | Product Type |

|---|---|---|

| Ammonia (NH₃) | H₂ / Fe-catalyst | Primary Amine d-nb.info |

| Primary Amine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine masterorganicchemistry.com |

| Secondary Amine (R₂NH) | H₂ / Pd/C | Tertiary Amine |

| Ammonium (B1175870) Formate | Hantzsch Ester | Secondary Amine rsc.org |

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base such as an amine (e.g., piperidine) or an ammonium salt. researchgate.netresearchgate.net this compound can react with compounds like malononitrile or ethyl cyanoacetate to yield substituted alkenes. researchgate.net The reaction proceeds via a nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde carbonyl, followed by a dehydration step to form the C=C double bond. This method is highly efficient for synthesizing electron-deficient alkenes and is applicable to a wide range of aromatic aldehydes bearing various substituents. researchgate.netresearchgate.net

Table 4: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product Structure |

|---|---|---|

| Malononitrile (CH₂(CN)₂) | Piperidine | 2-((3-chloro-2-ethoxy-5-methylphenyl)methylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(3-chloro-2-ethoxy-5-methylphenyl)acrylate |

| Diethyl Malonate | Piperidine, heat | Diethyl 2-((3-chloro-2-ethoxy-5-methylphenyl)methylene)malonate |

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes. libretexts.orgmasterorganicchemistry.com The reaction involves a phosphonium ylide (Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon of this compound. masterorganicchemistry.com This initial attack leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. libretexts.org This four-membered ring intermediate then collapses to yield the final alkene and a triphenylphosphine oxide byproduct. masterorganicchemistry.comlibretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, unlike in elimination reactions which can often lead to mixtures of isomers. libretexts.org The reaction is compatible with a variety of functional groups, including ethers, halides, and esters. libretexts.org

Table 5: Wittig Olefination of this compound

| Wittig Reagent | Alkene Product |

|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Chloro-2-ethoxy-5-methyl-3-vinylbenzene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-Chloro-2-ethoxy-5-methyl-3-(prop-1-en-1-yl)benzene |

| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(3-chloro-2-ethoxy-5-methylphenyl)acrylate |

Electrophilic and Nucleophilic Aromatic Substitution on the Substituted Benzene Ring

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the existing substituents. The aldehyde group (-CHO) is a meta-directing deactivator. The ethoxy group (-OEt) is a strongly activating ortho, para-director. The methyl group (-CH₃) is a weakly activating ortho, para-director. The chloro group (-Cl) is a deactivating ortho, para-director.

The positions available for substitution are C4 and C6.

Position C6: This position is ortho to the strongly activating ethoxy group and ortho to the deactivating aldehyde group. It is also meta to the chloro and methyl groups.

Position C4: This position is para to the ethoxy group, ortho to the methyl group, and meta to the aldehyde and chloro groups.

Given the powerful activating and directing effect of the ethoxy group, electrophilic substitution is most likely to occur at the positions ortho and para to it. The para position (C4) is sterically more accessible and is also activated by the ortho-methyl group. The ortho position (C6) is adjacent to the bulky ethoxy group and the aldehyde, making it sterically hindered. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the C4 position. For example, chlorination in the presence of a Lewis acid catalyst like anhydrous ferric chloride would be expected to yield 3,4-dichloro-2-ethoxy-5-methylbenzaldehyde. youtube.com

Nucleophilic aromatic substitution (SₙAr) on this ring is generally difficult. SₙAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. While the compound possesses a chlorine atom which can act as a leaving group, the ring is also substituted with electron-donating ethoxy and methyl groups, which disfavor the reaction by destabilizing the negatively charged Meisenheimer complex intermediate. Therefore, forcing conditions would be required to effect any nucleophilic substitution of the chlorine atom.

Influence of Chloro, Ethoxy, and Methyl Substituents on Aromatic Ring Reactivity

Ethoxy Group (-OCH₂CH₃): The ethoxy group is a powerful activating group. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more nucleophilic and thus more reactive towards electrophiles. While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant.

Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density to the ring primarily through an inductive effect (+I effect) and hyperconjugation. This modest increase in electron density makes the ring slightly more reactive than benzene.

Aldehyde Group (-CHO): The aldehyde group is a strong deactivating group. It withdraws electron density from the aromatic ring through both a strong inductive effect (-I effect) and a powerful resonance effect (-R effect). This makes the aromatic ring significantly less reactive towards electrophiles.

In the context of this compound, the potent activating nature of the ethoxy group is the most significant factor. Despite the presence of two deactivating groups (chloro and aldehyde) and one weakly activating group (methyl), the strong +R effect of the ethoxy group renders the ring activated towards electrophilic aromatic substitution, albeit less so than if it were the sole substituent.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Ethoxy | 2 | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |

| Chloro | 3 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| Methyl | 5 | +I (donating) | Hyperconjugation | Activating | Ortho, Para |

| Aldehyde | 1 | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta |

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Regioselectivity in electrophilic aromatic substitution is determined by the directing effects of the substituents on the benzene ring. These effects stabilize the carbocation intermediate (arenium ion) that is formed during the reaction. askthenerd.com

In this compound, the directing effects of the four substituents must be considered collectively:

Ethoxy group (at C2): Strongly directs ortho and para. The ortho positions are C1 and C3. The para position is C5.

Chloro group (at C3): Deactivating, but directs ortho and para. The ortho positions are C2 and C4. The para position is C6.

Methyl group (at C5): Weakly directs ortho and para. The ortho positions are C4 and C6. The para position is C2.

Aldehyde group (at C1): Strongly directs meta. The meta positions are C3 and C5.

The position of electrophilic attack will be the one most strongly activated. The C4 and C6 positions are the most likely sites for substitution.

Position C6: This position is para to the strongly activating ethoxy group and ortho to the weakly activating methyl group. It is also ortho to the deactivating chloro group. The strong activation and para-directing influence of the ethoxy group make C6 a highly favorable position for electrophilic attack.

Position C4: This position is ortho to the weakly activating methyl group and ortho to the deactivating chloro group. It is meta to the strongly activating ethoxy group.

Considering the powerful activating and ortho, para-directing nature of the ethoxy group, substitution is most likely to occur at the positions it most strongly influences. The C6 position is para to the ethoxy group, making it a prime target for electrophilic attack. The C4 position is also activated by the methyl and chloro groups. Steric hindrance from the adjacent methyl group at C5 might slightly disfavor attack at C4 compared to C6. Therefore, the primary product of an electrophilic aromatic substitution reaction on this molecule is expected to be substitution at the C6 position.

Halogenation and Dehalogenation Strategies for Substituted Aromatic Compounds

Halogenation: Halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. wikipedia.orgchemguide.co.uk For a substituted benzaldehyde like this compound, direct halogenation (e.g., with Br₂ or Cl₂) would typically require a Lewis acid catalyst (like FeBr₃ or AlCl₃) to generate a more potent electrophile. libretexts.org Based on the regioselectivity analysis, halogenation would be expected to occur predominantly at the C6 position.

Dehalogenation: Dehalogenation, the removal of a halogen atom, can be achieved through various reductive methods. Catalytic hydrogenation is a common strategy, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method would convert the this compound to 2-ethoxy-5-methylbenzaldehyde. Other methods for dehalogenation include the use of reducing agents like tin or zinc in the presence of an acid.

Reaction Mechanisms and Characterization of Reactive Intermediates

Elucidation of Reaction Pathways and Transition States

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process.

Formation of the Arenium Ion: The first step, which is typically the rate-determining step, involves the attack of the electron-rich aromatic ring on the electrophile (E⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org For this compound, attack at the C6 position would lead to an arenium ion where the positive charge is delocalized over several atoms in the ring. The stability of this intermediate is crucial, and the substituents play a key role. The electron-donating ethoxy and methyl groups will help to stabilize the positive charge, particularly when the charge is delocalized onto the carbon atoms to which they are attached.

Deprotonation to Restore Aromaticity: In the second, faster step, a weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion. This restores the aromatic π-system and yields the final substituted product.

The transition state of the rate-determining step resembles the structure of the arenium ion. Therefore, substituents that stabilize the arenium ion also lower the energy of the transition state, leading to a faster reaction rate.

Isolation and Characterization of Catalytically Active Intermediates

While arenium ions are typically transient and highly reactive, in some cases, particularly with superacids and at low temperatures, they can be isolated and characterized. wikipedia.org Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. For instance, the ¹H NMR spectrum of an arenium ion would show a characteristic shift for the protons on the sp³-hybridized carbon. uol.de

In catalyzed reactions like Friedel-Crafts or halogenation, the catalytically active species is the complex formed between the reagent and the Lewis acid catalyst. For example, in bromination with Br₂ and FeBr₃, the active electrophile is believed to be a highly polarized Br-Br--FeBr₃ complex, or even the "Br⁺" cation. Characterization of these intermediates often relies on spectroscopic methods under the reaction conditions.

Kinetic Isotope Effect Studies for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It involves comparing the rate of a reaction when an atom is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). youtube.com

In most electrophilic aromatic substitution reactions, the cleavage of the C-H bond occurs in the fast, second step after the rate-determining formation of the arenium ion. Consequently, replacing an aromatic hydrogen with deuterium (C-D) usually does not result in a significant change in the reaction rate (a primary KIE is not observed). stackexchange.com This lack of a KIE is strong evidence that the C-H bond is not broken in the rate-determining step. egyankosh.ac.in

Advanced Spectroscopic Characterization in Research of 3 Chloro 2 Ethoxy 5 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise connectivity and stereochemistry of a molecule can be determined.

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy is crucial for identifying the number and types of hydrogen atoms in a molecule. For 3-Chloro-2-ethoxy-5-methylbenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, the ethoxy group protons, and the methyl group protons. The chemical shifts are influenced by the electronic environment of each proton. For instance, the aldehyde proton is typically found significantly downfield (around 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will appear in the aromatic region (around 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by the substitution pattern on the benzene ring. The ethoxy group will exhibit a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl group. The methyl group attached to the aromatic ring will appear as a singlet further upfield.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 10.2 - 10.4 | Singlet | N/A |

| Aromatic (Ar-H) | 7.5 - 7.7 | Multiplet | N/A |

| Methylene (-OCH2CH3) | 4.0 - 4.2 | Quartet | ~7.0 |

| Aromatic Methyl (Ar-CH3) | 2.3 - 2.5 | Singlet | N/A |

| Ethyl Methyl (-OCH2CH3) | 1.3 - 1.5 | Triplet | ~7.0 |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each signal is indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic). In this compound, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal (around 190 ppm). The aromatic carbons will appear in the range of 120-160 ppm, with the carbon bearing the ethoxy group being more shielded (further upfield) than the one bearing the chloro group. The carbons of the ethoxy and methyl groups will be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | 188 - 192 |

| Aromatic Carbons (C-Cl, C-O, C-C) | 125 - 160 |

| Methylene Carbon (-OCH2CH3) | 64 - 68 |

| Aromatic Methyl Carbon (Ar-CH3) | 20 - 24 |

| Ethyl Methyl Carbon (-OCH2CH3) | 14 - 16 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the proton and carbon signals for the methylene, methyl, and aromatic C-H groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.

Analysis of Characteristic Vibrational Modes for Functional Group Identification (e.g., Carbonyl, Ether, Halogen)

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ for the aldehyde carbonyl group.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H bond of the aldehyde group.

C-O Stretch (Ether): A characteristic absorption for the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).

C-Cl Stretch (Halogen): The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the region of 1450-1600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aldehyde | C-H Stretch | 2810 - 2830 & 2710 - 2730 | Weak |

| Ether | C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| Ether | C-O-C Symmetric Stretch | 1020 - 1075 | Strong |

| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic | C-H Bending (out-of-plane) | 700 - 900 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.

For this compound (C₁₀H₁₁ClO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde proton (M-1), the ethoxy group (M-45), or the chlorine atom (M-35). Fragmentation of the ethoxy group could also lead to the loss of an ethyl radical (M-29).

Determination of Molecular Weight and Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern. The molecular formula for this compound is C₁₀H₁₁ClO₂, yielding a calculated molecular weight of approximately 198.65 g/mol matrixscientific.comsinfoobiotech.com.

In a mass spectrum, the peak with the highest mass-to-charge ratio (m/z), representing the intact molecule, is the molecular ion peak (M⁺). For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺. This isotopic signature is a crucial first step in confirming the presence of chlorine in the unknown structure.

Electron ionization (EI) is a common method used in MS that causes the molecule to fragment in a reproducible manner. Analyzing these fragments provides a molecular fingerprint and allows for structural confirmation. While a specific experimental spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on its functional groups.

Expected Fragmentation Patterns:

Loss of the aldehyde proton (-H): A peak at M-1, resulting from the loss of the hydrogen atom from the aldehyde group.

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ether bond can lead to the loss of an ethoxy radical, resulting in a significant peak at M-45.

Loss of ethylene from the ethoxy group (-CH₂CH₂): A common fragmentation for ethyl ethers is the loss of an ethylene molecule, leading to a peak at M-28.

Loss of the aldehyde group (-CHO): A peak corresponding to the M-29 fragment can be observed due to the loss of the formyl radical.

Loss of chlorine (-Cl): A peak at M-35 would indicate the loss of a chlorine radical.

Benzylic cleavage: The bond between the aromatic ring and the aldehyde group can cleave, generating characteristic aromatic fragment ions.

By piecing together the information from the molecular ion peak and the various fragment ions, the connectivity and arrangement of the atoms in the molecule can be confirmed tutorchase.combritannica.com.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment | Interpretation |

| 198/200 | [C₁₀H₁₁ClO₂]⁺ | Molecular ion peak (M⁺, M+2)⁺ showing chlorine isotopic pattern |

| 197/199 | [C₁₀H₁₀ClO₂]⁺ | Loss of H from the aldehyde group |

| 170/172 | [C₈H₆ClO]⁺ | Loss of ethylene (C₂H₄) from the ethoxy group |

| 169/171 | [C₁₀H₈ClO]⁺ | Loss of the formyl group (CHO) |

| 153/155 | [C₈H₈ClO]⁺ | Loss of the ethoxy group (OC₂H₅) |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of Cl radical |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures m/z values to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition ethernet.edu.et.

For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₁ClO₂. By comparing the experimentally measured exact mass with the calculated exact mass for this formula, alternative elemental compositions can be definitively ruled out. This is a critical step in the structural elucidation of a novel compound, ensuring that the proposed structure is consistent with the precise mass measurement.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (for ³⁵Cl) | Required Mass Accuracy (ppm) |

| C₁₀H₁₁³⁵ClO₂ | 198.04476 | < 5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and carbonyl groups britannica.com.

Examination of Electronic Transitions and Conjugated Systems

The structure of this compound contains a benzene ring conjugated with a carbonyl group (C=O) from the aldehyde. This extended π-system gives rise to characteristic electronic transitions and absorption bands in the UV-Vis spectrum.

The expected electronic transitions include:

π → π transitions:* These are high-energy transitions associated with the aromatic ring and the C=O double bond. They typically result in strong absorption bands at shorter wavelengths (higher energy). For substituted benzaldehydes, these absorptions are often observed in the range of 240-300 nm uni-muenchen.de.

n → π transitions:* These are lower-energy transitions involving the non-bonding (n) electrons on the oxygen atom of the carbonyl group being excited into an anti-bonding π* orbital. These transitions result in a weaker absorption band at a longer wavelength, often above 300 nm uni-muenchen.deresearchgate.net.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (λmax) | Relative Intensity |

| π → π | ~250 - 300 nm | High |

| n → π | ~300 - 350 nm | Low |

Integrated Spectroscopic Data Analysis for Complex Molecular Structure Elucidation

The definitive structure of a complex molecule like this compound is rarely determined by a single spectroscopic technique. Instead, a holistic approach that integrates data from multiple methods is required for unambiguous elucidation jchps.comresearchgate.netsciepub.com.

Strategies for Combining Data from Multiple Spectroscopic Techniques

A synergistic strategy is employed, where each technique provides a different piece of the structural puzzle. The typical workflow involves:

Mass Spectrometry (MS): Provides the molecular weight and, through HRMS, the exact molecular formula tutorchase.com. The fragmentation pattern offers initial clues about the structural motifs present.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, IR would confirm the presence of the aldehyde C=O stretch (~1700 cm⁻¹), C-O stretches for the ether, and C-H stretches for the aromatic ring and alkyl groups .

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is often the most powerful technique for mapping the carbon-hydrogen framework. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR would show the number of unique carbon atoms tutorchase.combritannica.com.

UV-Vis Spectroscopy: Confirms the presence of a conjugated system and provides information about the electronic nature of the molecule.

By combining the molecular formula from MS, the functional groups from IR, the atomic connectivity from NMR, and the electronic system information from UV-Vis, chemists can build and confirm the complete structure of the molecule with a high degree of confidence rsc.orgegyankosh.ac.in.

Role of Artificial Intelligence and Machine Learning in Streamlining Spectroscopic Analysis

The analysis of spectroscopic data, especially for complex molecules, can be time-consuming and requires significant expertise. The advent of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this field arxiv.org.

Automated Spectral Interpretation: Machine learning models can be trained on vast libraries of spectral data to automatically identify peaks, recognize patterns, and suggest potential functional groups or structural fragments spectroscopyonline.comazolifesciences.com.

Spectrum Prediction: For a proposed structure, AI algorithms can predict its theoretical spectra (NMR, MS, etc.). These predicted spectra can then be compared with experimental data to validate the proposed structure arxiv.org.

Integrated Analysis: AI platforms are being developed that can integrate data from multiple spectroscopic sources (MS, NMR, IR) simultaneously. These systems can weigh the evidence from each technique to propose the most probable molecular structure, a task that is highly complex for a human analyst openreview.netchemrxiv.org.

Denoising and Resolution Enhancement: Deep learning algorithms can effectively remove noise from spectral data and enhance its resolution, leading to more accurate analysis and interpretation spectroscopyonline.com.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Ethoxy 5 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the behavior of 3-chloro-2-ethoxy-5-methylbenzaldehyde. These methods solve the Schrödinger equation for the molecule, yielding a wealth of information about its electronic and structural properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

DFT studies are instrumental in elucidating the electronic landscape of this compound. By utilizing functionals such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's electronic characteristics can be painted. Key properties that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these frontier orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations would provide insights into the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential onto the electron density surface. This allows for the identification of electron-rich areas, which are susceptible to electrophilic attack, and electron-deficient areas, which are prone to nucleophilic attack. Other electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be computed to understand the molecule's response to an external electric field and its potential for applications in nonlinear optics.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Indicates susceptibility to electrophilic attack | |

| LUMO Energy | Indicates susceptibility to nucleophilic attack | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Dipole Moment | Quantifies the polarity of the molecule |

Note: The values in this table are illustrative of the types of data obtained from DFT calculations and are not based on actual published research for this specific molecule.

Conformational Analysis and Exploration of Energy Landscapes

The presence of a flexible ethoxy group and a formyl group attached to the benzene ring of this compound suggests the existence of multiple stable conformations. A thorough conformational analysis is essential to identify the most stable geometric arrangement of the atoms, as this will be the predominant form of the molecule under most conditions. This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-O bonds of the ethoxy group and the C-C bond connecting the formyl group to the ring) and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the various energy minima (stable conformers) and the energy barriers that separate them.

The relative energies of the different conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This information is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational state.

Prediction of Intrinsic Reactivity and Mechanistic Pathways

The electronic properties derived from DFT calculations serve as powerful descriptors for predicting the intrinsic reactivity of this compound. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of the molecular electrostatic potential can pinpoint the most likely sites for chemical reactions.

Computational studies can also be employed to explore the mechanistic pathways of reactions involving this aldehyde. For example, in a nucleophilic addition to the carbonyl group, theoretical calculations can map out the entire reaction coordinate, from the reactants to the products, through the transition state. This allows for a detailed understanding of the step-by-step process of bond breaking and bond formation.

Elucidation of Transition States and Determination of Activation Barriers

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction pathway and is a fleeting arrangement of atoms that is neither reactant nor product. By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined. The activation energy is a key parameter that governs the rate of a chemical reaction; a higher activation barrier corresponds to a slower reaction.

Frequency calculations are performed on the optimized transition state geometry to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent.

Investigation of Solvent Effects on Reactivity and Stereoselectivity

The presence of a solvent can significantly influence the reactivity and stereoselectivity of a chemical reaction. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent box, providing insights into solute-solvent interactions. These simulations track the positions and velocities of all atoms in the system over time, offering a dynamic picture of how the solvent molecules arrange themselves around the solute and how this environment affects its properties and reactivity.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be combined with DFT calculations to account for the bulk effects of the solvent on the electronic structure and energetics of the molecule and its reaction pathways. This is crucial for obtaining theoretical predictions that are comparable to experimental results, which are typically carried out in solution. For reactions that can lead to multiple stereoisomers, computational methods can help predict the preferred stereochemical outcome by calculating the relative energies of the different diastereomeric transition states.

Analysis of Non-Covalent Interactions in Reaction Mechanisms

Non-covalent interactions (NCIs) are pivotal in dictating the stereoselectivity and energetics of reaction mechanisms involving substituted benzaldehydes. acs.orgnih.gov These interactions, although weaker than covalent bonds, collectively exert significant influence on transition state geometries and energies. For a molecule such as this compound, several types of NCIs would be anticipated to play a role in its reaction mechanisms.

Hydrogen bonds, C-H···π interactions, and halogen bonding are among the key non-covalent forces at play. In potential reaction pathways, the ethoxy group's oxygen atom and the carbonyl oxygen can act as hydrogen bond acceptors, while the methyl group's hydrogen atoms and the aromatic ring's hydrogen atoms can act as donors. The chlorine atom, depending on the reaction environment, could participate in halogen bonding, an interaction that has been increasingly recognized for its role in molecular recognition and catalysis.

Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying the nature and strength of these interactions. core.ac.uk Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize the intricate network of non-covalent interactions within a molecular system. researchgate.net For instance, in a hypothetical reaction, the orientation of this compound within a catalyst's active site could be stabilized by a combination of these NCIs, thereby influencing the reaction's activation energy and product distribution. The table below illustrates the types of non-covalent interactions that would be computationally investigated for this molecule in a reaction mechanism.

| Interaction Type | Potential Donor/Acceptor in this compound | Significance in Reaction Mechanisms |

| Hydrogen Bonding | Ethoxy oxygen (acceptor), Carbonyl oxygen (acceptor) | Stabilization of transition states, orientation of reactants |

| C-H···π Interactions | Aromatic ring (acceptor), Methyl group C-H (donor) | Control of stereoselectivity, stabilization of molecular complexes |

| Halogen Bonding | Chlorine atom (acceptor/donor) | Directional interactions influencing substrate binding and activation |

| π-π Stacking | Aromatic ring | Intermolecular aggregation, interaction with aromatic catalysts or reactants |

Establishment of Structure-Reactivity Relationships from Computational Data

Computational chemistry provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRRs), which correlate a molecule's structural or electronic features with its chemical reactivity. chemrxiv.org For this compound, computational data can elucidate how its unique substitution pattern governs its reactivity in various chemical transformations.

A cornerstone of computational chemistry is the ability to predict kinetic and mechanistic data that can be validated against experimental findings. While specific experimental kinetic data for this compound is scarce, the principles of correlating theoretical predictions with experimental observations are well-established for substituted benzaldehydes. researchgate.netresearchgate.net

Theoretical calculations, often employing DFT, can be used to compute reaction energy profiles, including the energies of reactants, transition states, and products. From these profiles, activation energies (ΔG‡) can be determined, which are directly related to reaction rates through the Eyring equation. For instance, the rate of a nucleophilic addition to the carbonyl group of this compound can be computationally predicted and then, in principle, be compared with experimentally measured rate constants.

Furthermore, computational studies can predict kinetic isotope effects (KIEs), which are valuable for elucidating reaction mechanisms. For example, the theoretical KIE for the deuteration of the aldehyde proton can provide insight into the rate-determining step of a reaction. The correlation between computed and experimental data for a series of related benzaldehydes can lend confidence to the computational model and its predictions for the target molecule. The following table outlines key parameters that are often correlated.

| Theoretical Prediction | Corresponding Experimental Data | Significance |

| Calculated Activation Energy (ΔG‡) | Experimental Rate Constant (k) | Validation of the computed reaction pathway and prediction of reaction feasibility. |

| Computed Reaction Enthalpy (ΔH) | Experimental Enthalpy of Reaction | Assessment of the thermodynamic favorability of a reaction. |

| Predicted Kinetic Isotope Effect (KIE) | Experimental KIE | Elucidation of bond-breaking/forming steps in the rate-determining transition state. |

| Calculated Spectroscopic Properties (NMR, IR) | Experimental Spectra | Confirmation of molecular structure and electronic environment. |

It is important to note that the accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. researchgate.net

The electronic properties and, consequently, the reactivity of this compound are a direct consequence of the interplay between its three substituents: the chloro, ethoxy, and methyl groups. Computational analysis can dissect the individual and collective contributions of these groups.

Chloro Group: The chlorine atom at the 3-position (meta to the aldehyde) primarily exerts an electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computationally, this can be observed through analysis of the electrostatic potential map and calculated atomic charges.

Ethoxy Group: The ethoxy group at the 2-position (ortho to the aldehyde) exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. The net effect on reactivity depends on the specific reaction. In electrophilic aromatic substitution, the +R effect would be activating and ortho-para directing. However, its influence on the aldehyde's reactivity is more complex, also introducing steric hindrance.

Methyl Group: The methyl group at the 5-position (para to the chloro group and meta to the aldehyde) is a weak electron-donating group through induction (+I) and hyperconjugation. This slightly increases the electron density in the aromatic ring and can subtly influence the reactivity of the aldehyde.

Computational methods can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule, while Frontier Molecular Orbital (FMO) theory can provide insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity in many reactions. The following table summarizes the expected electronic effects of the substituents.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Carbonyl Electrophilicity |

| Chloro | 3- (meta) | -I (withdrawing) | Weak -R (withdrawing) | Increase |

| Ethoxy | 2- (ortho) | -I (withdrawing) | +R (donating) | Modulated (potential decrease due to +R, steric effects) |

| Methyl | 5- (meta) | +I (donating) | Hyperconjugation (donating) | Slight Decrease |

3 Chloro 2 Ethoxy 5 Methylbenzaldehyde As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde and the potential for modification of the substituted aromatic ring make 3-Chloro-2-ethoxy-5-methylbenzaldehyde a promising starting material for the synthesis of more intricate molecular architectures.

Utilization in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, the strategic manipulation of functional groups is paramount. This compound offers several handles for such transformations. The aldehyde group can undergo a wide array of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to alkenes via Wittig-type reactions. Furthermore, the chloro and ethoxy groups can influence the regioselectivity of further electrophilic aromatic substitution reactions, and the chloro group itself can be a site for cross-coupling reactions.

The following table illustrates some potential transformations of this compound in the context of multi-step synthesis:

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | 1. Ph3P=CHCO2Et, THF, rt | (E)-ethyl 3-(3-chloro-2-ethoxy-5-methylphenyl)acrylate | Wittig Reaction |

| This compound | 1. NaBH4, MeOH, 0 °C to rt | (3-Chloro-2-ethoxy-5-methylphenyl)methanol | Reduction |

| This compound | 1. KMnO4, acetone, H2O | 3-Chloro-2-ethoxy-5-methylbenzoic acid | Oxidation |

| This compound | 1. ArB(OH)2, Pd(PPh3)4, K2CO3, Toluene (B28343)/H2O, 90°C | 2-ethoxy-5-methyl-3-arylbenzaldehyde | Suzuki Coupling |

These examples highlight the potential for this molecule to serve as a versatile scaffold, allowing for the introduction of diverse functionalities and the construction of complex carbon skeletons.

Applications in the Construction of Pharmaceutical Intermediates and Lead Compounds

Substituted aromatic aldehydes are prevalent motifs in a wide range of biologically active compounds and pharmaceutical drugs. The specific substitution pattern of this compound could serve as a foundational element in the design and synthesis of novel therapeutic agents. The interplay of the electron-donating ethoxy and methyl groups with the electron-withdrawing chloro and aldehyde groups can modulate the electronic properties of the molecule, which is a critical factor in drug-receptor interactions.

For instance, this aldehyde could be a precursor for the synthesis of heterocyclic compounds, a class of molecules with broad pharmacological importance. The condensation of the aldehyde with various nucleophiles can lead to the formation of diverse ring systems.

A hypothetical synthetic pathway towards a potential pharmaceutical intermediate is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | This compound | Hydrazine hydrate, ethanol, reflux | 1-(3-Chloro-2-ethoxy-5-methylbenzylidene)hydrazine |

| 2 | 1-(3-Chloro-2-ethoxy-5-methylbenzylidene)hydrazine | Ethyl acetoacetate, acetic acid, reflux | Ethyl 2-((3-chloro-2-ethoxy-5-methylbenzylidene)hydrazono)propanoate |

| 3 | Ethyl 2-((3-chloro-2-ethoxy-5-methylbenzylidene)hydrazono)propanoate | Polyphosphoric acid, 100 °C | A substituted pyrazolone derivative |

This hypothetical sequence demonstrates how this compound could be elaborated into more complex heterocyclic structures that could be screened for biological activity.

Building Block for Functional Materials

The unique electronic and structural features of this compound also suggest its potential as a monomer or a precursor to monomers for the synthesis of functional materials, such as polymers with specific optical or electronic properties.

Incorporation into the Synthesis of Polymers or Other Advanced Chemical Materials

The aldehyde functionality can be transformed into other reactive groups suitable for polymerization. For example, conversion to a vinyl group or a diol would allow for its incorporation into polymer backbones through various polymerization techniques. The presence of the chloro and ethoxy groups could impart desirable properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index.

A potential route to a polymerizable monomer is shown below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | This compound | Methyltriphenylphosphonium bromide, n-BuLi, THF | 3-Chloro-2-ethoxy-5-methylstyrene |

| 2 | 3-Chloro-2-ethoxy-5-methylstyrene | AIBN, Toluene, 80 °C | Poly(3-chloro-2-ethoxy-5-methylstyrene) |

The resulting polymer, poly(3-chloro-2-ethoxy-5-methylstyrene), could exhibit interesting material properties due to the presence of the polar chloro and ethoxy substituents.

Strategies for Achieving Stereoselective and Regioselective Transformations

Controlling selectivity is a central challenge in organic synthesis. The structure of this compound presents opportunities for both stereoselective and regioselective transformations.

Development of Catalytic Approaches for Control over Selectivity in Derivatization

The aldehyde group is an ideal handle for catalytic asymmetric synthesis. The development of chiral catalysts for nucleophilic additions to the aldehyde would allow for the synthesis of enantioenriched secondary alcohols, which are valuable chiral building blocks.

For regioselective reactions on the aromatic ring, the existing substituents would direct incoming electrophiles to specific positions. The interplay between the ortho,para-directing ethoxy and methyl groups and the meta-directing (relative to itself) and ortho,para-directing (relative to the aldehyde) chloro group would need to be carefully considered in planning further synthetic steps.

The following table outlines potential selective transformations:

| Transformation Type | Reagents and Conditions | Expected Major Product |

| Asymmetric Aldol (B89426) Addition | Chiral Proline Catalyst, Acetone | Enantioenriched β-hydroxy ketone |

| Asymmetric Allylation | Chiral BINOL-derived catalyst, Allyltributyltin | Enantioenriched homoallylic alcohol |

| Electrophilic Nitration | HNO3, H2SO4, 0 °C | 3-Chloro-2-ethoxy-5-methyl-6-nitrobenzaldehyde |

| Directed Ortho-metalation | s-BuLi, TMEDA, -78 °C then E+ | 3-Chloro-2-ethoxy-5-methyl-6-E-benzaldehyde |

These strategies would enable the synthesis of highly functionalized and stereochemically defined molecules from this compound.

Q & A

Basic: What safety protocols should researchers follow when handling 3-Chloro-2-ethoxy-5-methylbenzaldehyde?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use and employ proper removal techniques to avoid contamination .

- Ventilation: Ensure fume hoods are operational during synthesis or handling to minimize inhalation risks. Install emergency eyewash stations and safety showers nearby .

- Spill Management: Contain spills with inert absorbents (e.g., sand) and avoid drainage contamination. Dispose of waste in accordance with local regulations .

Basic: What synthetic routes are available for this compound, and what intermediates are critical?

Answer:

- Key Intermediates: Chlorination of 2-ethoxy-5-methylbenzaldehyde or ethoxylation of 3-chloro-5-methylbenzaldehyde derivatives. For analogs like fluorobenzaldehydes, intermediates such as o-chlorobenzoxime chloride (CAS 2386400-73-1) are pivotal in ring-forming reactions .

- Optimization: Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize byproducts. For example, chlorination with phosphorus pentachloride requires anhydrous conditions to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies in reported reaction yields during nucleophilic additions with this compound?

Answer:

- Controlled Variable Testing: Systematically vary catalysts (e.g., Lewis acids like AlCl₃ vs. Brønsted acids) and solvents (polar aprotic vs. non-polar). Document steric effects from the ethoxy and methyl groups, which may hinder nucleophilic attack .

- Analytical Validation: Use HPLC to quantify unreacted starting material and GC-MS to identify side products. Cross-reference with crystallographic data (e.g., CCDC depositions) to confirm structural outcomes .

Advanced: What advanced techniques are recommended for structural and purity analysis of this compound?

Answer:

- X-ray Crystallography: Resolve stereoelectronic effects by obtaining single-crystal structures. Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation .

- Spectroscopic Methods:

- Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and calibrate against certified reference standards (e.g., EP impurities guidelines) .

Advanced: How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electronic Configuration: The electron-withdrawing chloro group activates the aldehyde for nucleophilic attack, while the ethoxy group donates electrons via resonance, creating regioselective bias. Compare with 3-chloro-5-trifluoromethylpyridine derivatives to assess fluorine’s impact on electron density .

- Mechanistic Studies: Use DFT calculations to model transition states in Suzuki-Miyaura couplings. Experimental kinetic studies (e.g., variable-temperature NMR) can validate computational predictions .

Advanced: What strategies are effective for studying the compound’s potential bioactivity?

Answer:

- In Silico Screening: Perform molecular docking with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Validate with MIC assays against Gram-positive pathogens .

- Metabolite Profiling: Incubate the compound with liver microsomes and analyze metabolites via LC-QTOF-MS. Compare degradation pathways with structurally related aldehydes (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.